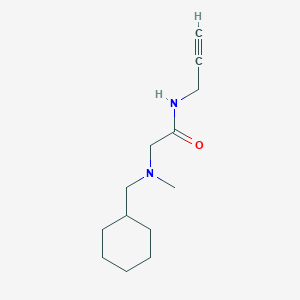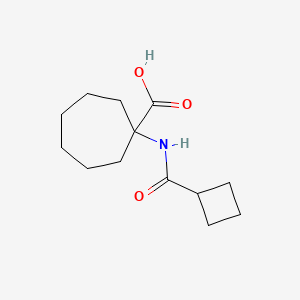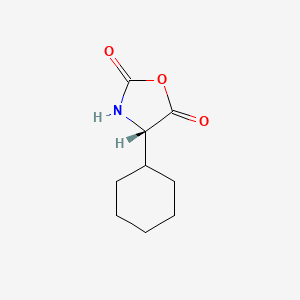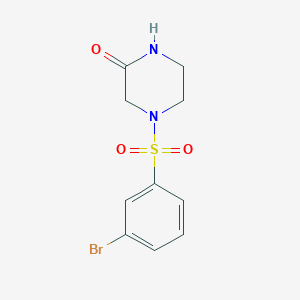
4-Bromo-N-(2-methoxybenzyl)-1h-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-N-(2-methoxybenzyl)-1h-pyrrole-2-carboxamide is a chemical compound with the molecular formula C13H12BrN2O2 This compound is of interest due to its unique structure, which includes a bromine atom, a methoxybenzyl group, and a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(2-methoxybenzyl)-1h-pyrrole-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Methoxybenzylation: The attachment of a methoxybenzyl group to the nitrogen atom of the pyrrole ring.
Carboxamidation: The formation of the carboxamide group.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Methoxybenzylation often involves the use of methoxybenzyl chloride and a base such as sodium hydride. Carboxamidation can be carried out using an appropriate amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
4-Bromo-N-(2-methoxybenzyl)-1h-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
4-Bromo-N-(2-methoxybenzyl)-1h-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies of enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 4-Bromo-N-(2-methoxybenzyl)-1h-pyrrole-2-carboxamide involves its interaction with specific molecular targets. For example, it may bind to certain receptors or enzymes, inhibiting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-Bromo-N-(2-methoxybenzyl)benzamide
- 4-Bromo-N-(2-methoxybenzyl)aniline
Uniqueness
4-Bromo-N-(2-methoxybenzyl)-1h-pyrrole-2-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, binding affinity, or biological activity.
特性
分子式 |
C13H13BrN2O2 |
|---|---|
分子量 |
309.16 g/mol |
IUPAC名 |
4-bromo-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C13H13BrN2O2/c1-18-12-5-3-2-4-9(12)7-16-13(17)11-6-10(14)8-15-11/h2-6,8,15H,7H2,1H3,(H,16,17) |
InChIキー |
UBFKADZNGTVHAV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC(=CN2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


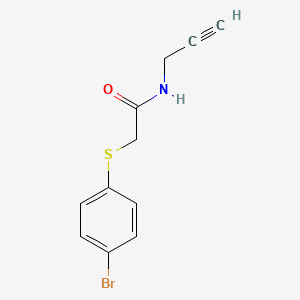
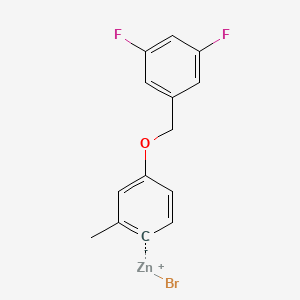
![2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B14896089.png)
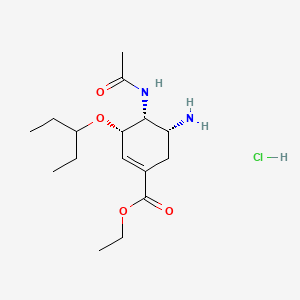


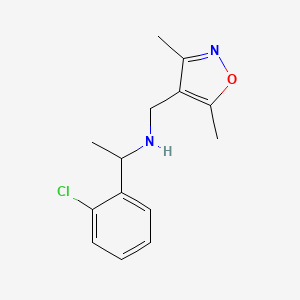
![8-Bromo-2-methoxypyrido[3,2-d]pyrimidine](/img/structure/B14896110.png)
